

An In-depth Technical Guide to 1- Phenethylpiperazine: Synthesis, Properties, and Pharmacological Context

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Compound of Interest

Compound Name: *1-Phenethylpiperazine*

Cat. No.: *B155460*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-Phenethylpiperazine** (IUPAC name: 1-(2-phenylethyl)piperazine; CAS Number: 5321-49-3), a piperazine derivative with potential applications in medicinal chemistry and neuropharmacology.^[1] This document details its chemical identity, a robust experimental protocol for its synthesis and characterization, and a summary of its known properties. Due to the limited publicly available pharmacological data for **1-Phenethylpiperazine** itself, this guide also presents a comparative analysis of closely related analogs to provide a broader context for its potential biological activity. This information is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics targeting the central nervous system.

Chemical Identification and Properties

1-Phenethylpiperazine is a substituted piperazine with a phenylethyl group attached to one of the nitrogen atoms of the piperazine ring. This structural motif is of interest in neuropharmacology due to its potential to interact with various biological targets.^[1]

Identifier	Value	Reference
IUPAC Name	1-(2-phenylethyl)piperazine	[2]
CAS Number	5321-49-3	[2]
Molecular Formula	C ₁₂ H ₁₈ N ₂	[2]
Molecular Weight	190.28 g/mol	[2]
Appearance	Clear colorless to yellow liquid	[3]
Refractive Index (@ 20°C)	1.5410-1.5450	[3]
Assay (GC)	≥97.5%	[3]

Synthesis and Characterization

A general and effective method for the synthesis of **1-Phenethylpiperazine** involves the N-alkylation of piperazine with a phenethyl halide. The following protocol is adapted from established procedures.[\[4\]](#)

Experimental Protocol: Synthesis of 1-(2-phenylethyl)piperazine

Materials:

- Piperazine (anhydrous)
- (2-Bromoethyl)benzene or Phenethyl chloride
- Tetrahydrofuran (THF), anhydrous
- Sodium hydroxide (NaOH)
- Dichloromethane (DCM)
- Ethyl acetate (EtOAc)
- Sodium sulfate (Na₂SO₄), anhydrous

- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a significant molar excess of anhydrous piperazine (e.g., 6 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). Heat the mixture to reflux until the piperazine is completely dissolved.
- Alkylation: To the refluxing solution, add (2-bromoethyl)benzene or phenethyl chloride (1 equivalent) dropwise.
- Reaction Monitoring: Continue refluxing the reaction mixture for approximately 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Work-up:
 - Cool the reaction mixture to room temperature and filter to remove the excess piperazine and piperazine hydrohalide salt.
 - Wash the collected solid with small portions of THF and EtOAc.
 - Combine the organic filtrates and concentrate under reduced pressure.
 - Dissolve the residue in water and basify to a pH > 12 with a 1 M NaOH solution.
 - Extract the aqueous layer with dichloromethane and then with ethyl acetate.
 - Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[4]
- Purification: Purify the crude product by silica gel flash column chromatography. A suitable eluent system is a gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing to 10% MeOH). The addition of a small amount of triethylamine (e.g., 1%) to the eluent can improve the chromatography of amines by reducing tailing.[4]

Characterization

The identity and purity of the synthesized **1-Phenethylpiperazine** should be confirmed by standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To confirm the molecular structure.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups.
- Gas Chromatography (GC): To assess the purity of the final product.[\[3\]](#)

Pharmacological Profile: A Comparative Analysis

While specific pharmacological data for **1-Phenethylpiperazine** is not extensively available in the public domain, the broader class of phenethylpiperazine and related arylpiperazine derivatives has been widely studied. These compounds are known to interact with a variety of central nervous system targets, including serotonin and dopamine receptors.[\[5\]](#) The following sections provide data on closely related analogs to offer a predictive context for the potential biological activity of **1-Phenethylpiperazine**.

Potential CNS Activity

Piperazine derivatives are known to possess a wide range of neurological activities and are considered a promising scaffold for the development of drugs targeting neurological disorders.[\[6\]](#) The phenethylpiperazine moiety is a common feature in compounds with central nervous system activity.[\[7\]](#) For instance, certain piperazine phenothiazine antipsychotics have been shown to promote neurite growth of CNS neurons on inhibitory substrates, suggesting a potential role in neural repair.[\[8\]](#)

Receptor Binding Affinity of Analogs

The affinity of arylpiperazine derivatives for various receptors is highly dependent on the nature and position of substituents on the aromatic ring and the linker between the piperazine and other moieties.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Piperazine Analogs

Compound	5-HT _{1A} Receptor	D ₂ Receptor	Reference
Arylpiperazine-coumarin conjugate (para-NO ₂)	>10,000	>10,000	[5]
Arylpiperazine-coumarin conjugate (para-H)	102	165	[5]

Note: The data presented is for arylpiperazine-coumarin conjugates, not **1-Phenethylpiperazine** itself. This table illustrates the impact of substitution on receptor affinity within a related class of compounds.

Electron-withdrawing groups in the para position of the phenyl ring have been shown to significantly reduce the affinity for both 5-HT_{1A} and D₂A receptors in certain series of arylpiperazines.^[5] This suggests that the unsubstituted phenyl ring in **1-Phenethylpiperazine** might allow for some level of interaction with these receptors.

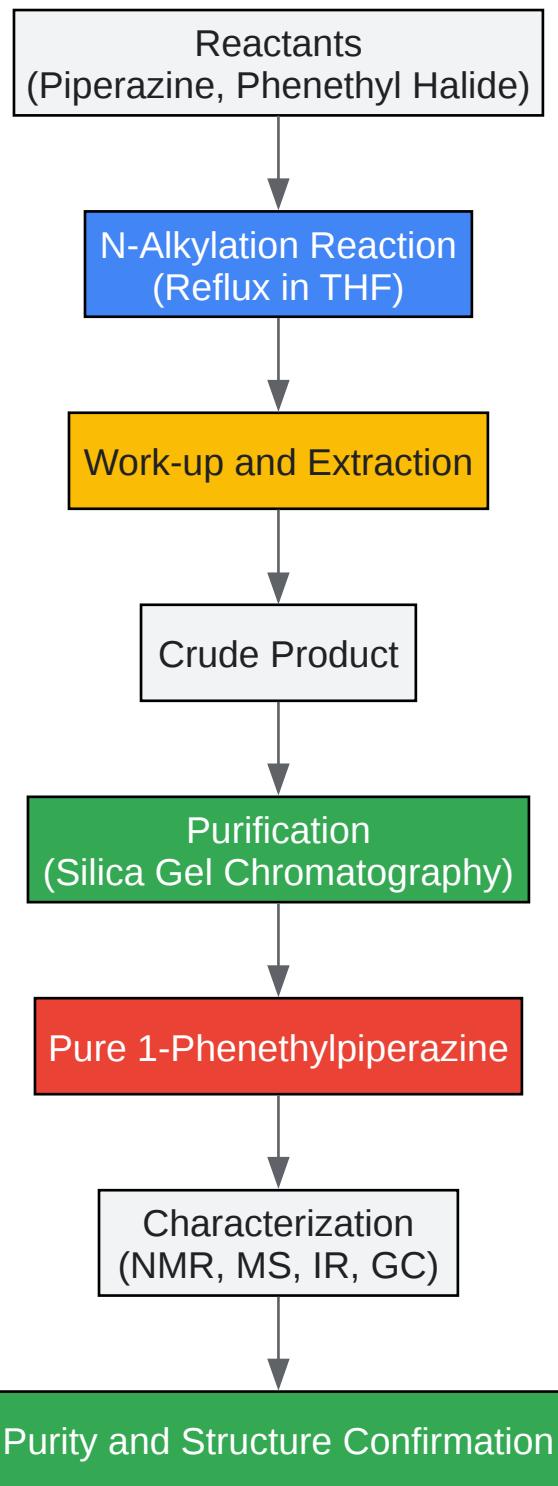
Signaling Pathways and Mechanism of Action

Due to the lack of specific studies on **1-Phenethylpiperazine**, its precise signaling pathways and mechanism of action have not been elucidated. However, based on the activity of related compounds, it can be hypothesized that its effects, if any, would be mediated through modulation of monoaminergic systems, such as the dopaminergic and serotonergic pathways.

Experimental and Logical Workflow Diagrams

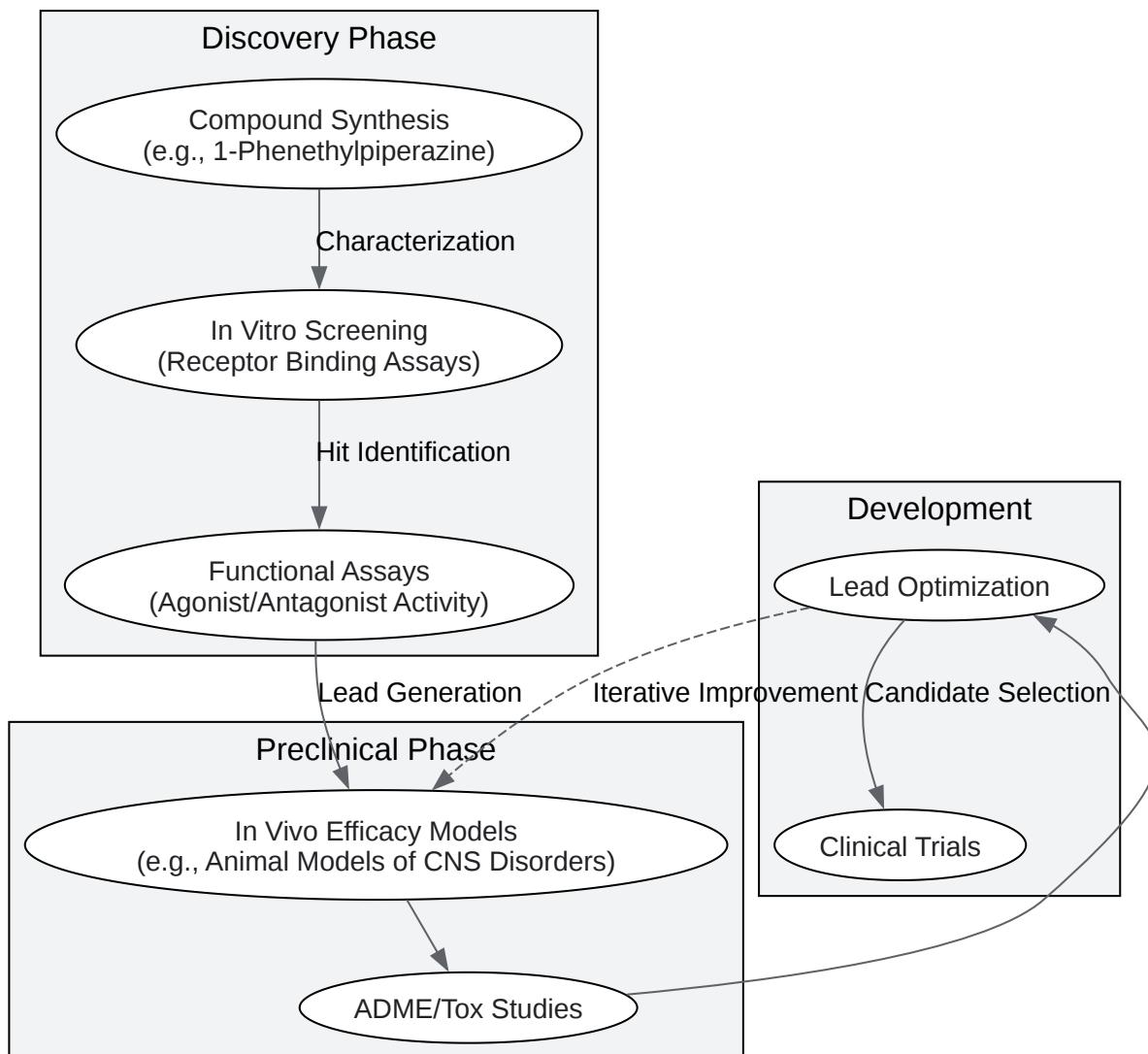
The following diagrams illustrate a typical workflow for the synthesis and evaluation of a novel piperazine derivative like **1-Phenethylpiperazine**, and a conceptual representation of a potential drug discovery pipeline.

Experimental Workflow for Synthesis and Characterization

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Caption: Synthesis and Characterization Workflow.

Conceptual Drug Discovery Pipeline

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Caption: Drug Discovery and Development Pipeline.

Conclusion

1-Phenethylpiperazine is a readily synthesizable compound that belongs to a class of molecules with significant potential for CNS activity. While direct pharmacological data for this specific molecule is scarce, the extensive research on its analogs suggests that it may interact with key neurotransmitter systems. This technical guide provides a solid foundation for researchers interested in exploring the synthesis and potential therapeutic applications of **1-Phenethylpiperazine** and its derivatives. Further investigation is warranted to fully characterize its pharmacological profile and elucidate its mechanism of action.

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